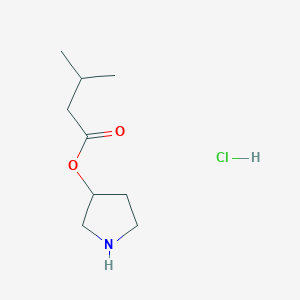

3-吡咯烷基 3-甲基丁酸盐盐酸盐

描述

Synthesis Analysis

The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .科学研究应用

药理学

3-吡咯烷基 3-甲基丁酸盐盐酸盐: 是一种由于吡咯烷环的多功能性而被探索其在药理学中的潜力的化合物。 吡咯烷骨架以其能够有效地探索药效团空间、促进分子的立体化学和提供更高的三维覆盖率而闻名 。这使其成为开发具有选择性生物活性的新药的宝贵候选者。

有机合成

在有机合成中,3-吡咯烷基 3-甲基丁酸盐盐酸盐可以被用作构建复杂分子的结构单元。 吡咯烷环系统经常被用于合成具有生物活性的化合物,包括具有抗增殖和抗氧化活性的化合物 。其立体异构性允许创建多种立体异构体,这会导致药物候选物具有不同的生物学特征。

生物化学

3-吡咯烷基 3-甲基丁酸盐盐酸盐在生物化学中的作用非常重要,这是由于吡咯烷环的非平面性和假旋转现象。 这些特征对于设计具有特定生物学功能的分子至关重要,并且会影响影响生物活性的立体因素 .

药物化学

在药物化学中,吡咯烷环是3-吡咯烷基 3-甲基丁酸盐盐酸盐的一部分,是许多具有临床活性的药物的常见特征。它用于修饰物理化学参数,并为药物候选物获得最佳的ADME/Tox结果。 该化合物具有产生结构多样性的能力,使其成为药物设计中的关键骨架 .

分析化学

3-吡咯烷基 3-甲基丁酸盐盐酸盐: 可作为分析化学中的参考标准,以确保药物测试结果准确 。其稳定的化学结构允许在各种分析程序中进行精确测量和质量控制。

化学工程

在化学工程中,3-吡咯烷基 3-甲基丁酸盐盐酸盐可能参与化学化合物合成和纯化过程的开发。 其特性会影响反应器和分离单元的设计,以优化生产效率 .

安全和危害

未来方向

The pyrrolidine ring, a key component of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride, is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the development of new drugs using this compound.

作用机制

Target of Action

The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of a compound with a pyrrolidine ring can vary greatly depending on the specific compound and its targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

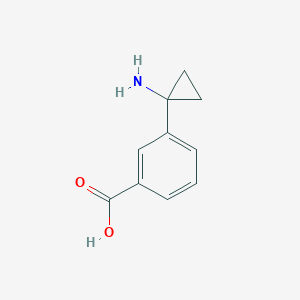

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)